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molecular formula C8H6Cl2O B1214461 2,2-Dichloroacetophenone CAS No. 2648-61-5

2,2-Dichloroacetophenone

Cat. No. B1214461
M. Wt: 189.04 g/mol
InChI Key: CERJZAHSUZVMCH-UHFFFAOYSA-N
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Patent
US06458957B1

Procedure details

The synthetic method described in U.S. Pat. No. 4,642,384 involves the preparation of 2,5-bis(2,2,2-trifluoroethoxy)-α,α-dichloroacetophenone as an intermediate by chlorinating the α-unsubstituted 2,5-bis(2,2,2-trifluoroethoxy)acetophenone with chlorine gas at a moderate temperature, such as 50-60° C. The α,α-dichloroacetophenone intermediate is further chlorinated in the presence of a buffering base, such as sodium acetate, at a slightly higher temperature, such as 80-100° C. to yield the α,α,α-trichloroacetophenone. The (α,α,α-trichloroacetophenone is reacted with 2-aminomethylpyridine to yield a benzamide, and the pyridine ring is reduced to yield 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide.
[Compound]
Name
2,5-bis(2,2,2-trifluoroethoxy)-α,α-dichloroacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α-unsubstituted 2,5-bis(2,2,2-trifluoroethoxy)acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[Cl:3][CH:4]([Cl:13])[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].C([O-])(=O)C.[Na+]>>[Cl:3][C:4]([Cl:1])([Cl:13])[C:5]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)=[O:6] |f:2.3|

Inputs

Step One
Name
2,5-bis(2,2,2-trifluoroethoxy)-α,α-dichloroacetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
α-unsubstituted 2,5-bis(2,2,2-trifluoroethoxy)acetophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C1=CC=CC=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
such as 50-60° C

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)C1=CC=CC=C1)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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